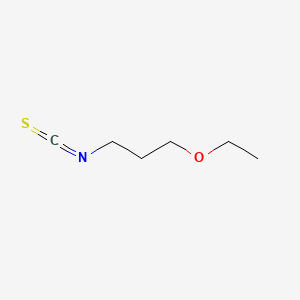

1-Ethoxy-3-isothiocyanato-propane

Description

The exact mass of the compound 3-Ethoxypropyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-2-8-5-3-4-7-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVDIGVFWQSKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241133 | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94231-77-3 | |

| Record name | 1-Ethoxy-3-isothiocyanatopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SG3N2FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-3-isothiocyanato-propane

This guide provides a comprehensive overview of the synthesis and characterization of 1-Ethoxy-3-isothiocyanato-propane, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. The document delves into a reliable synthetic pathway, detailed analytical characterization, and essential safety protocols, reflecting field-proven insights and established scientific principles.

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their unique electrophilic nature allows for covalent modification of biological targets, making them valuable warheads in the design of targeted therapeutics. This compound, with its ether linkage, presents a unique scaffold that can modulate physicochemical properties such as solubility and lipophilicity, potentially offering advantages in pharmacokinetic profiles. This guide outlines a robust laboratory-scale synthesis and characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is approached via a two-step process, commencing with the preparation of the precursor amine, 3-ethoxypropan-1-amine, followed by its conversion to the target isothiocyanate. This route is designed to avoid the use of highly toxic reagents like thiophosgene, opting for a safer and more environmentally benign methodology.[1][2][3]

Synthesis of the Precursor: 3-Ethoxypropan-1-amine

The synthesis of 3-ethoxypropan-1-amine is achieved through a Michael addition of ethanol to acrylonitrile, followed by the reduction of the resulting nitrile.[4]

Step 1: Synthesis of 3-Ethoxypropionitrile

Ethanol is added to acrylonitrile in the presence of a basic catalyst to yield 3-ethoxypropionitrile.[4]

Step 2: Reduction of 3-Ethoxypropionitrile to 3-Ethoxypropan-1-amine

The 3-ethoxypropionitrile is then reduced to the corresponding primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]

Synthesis of this compound

The conversion of 3-ethoxypropan-1-amine to the target isothiocyanate is accomplished via the formation of a dithiocarbamate salt, followed by desulfurization. This method is a widely adopted, safer alternative to the use of thiophosgene.[1][5][6]

Reaction Scheme:

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 1-Ethoxy-3-isothiocyanato-propane with Amino Acids

Abstract

This technical guide provides a comprehensive examination of the chemical reaction between 1-ethoxy-3-isothiocyanato-propane and amino acids. While this specific isothiocyanate derivative is not extensively documented in peer-reviewed literature, its reactivity is governed by the well-established principles of isothiocyanate chemistry. This document extrapolates from the canonical reactions of reagents like phenylisothiocyanate (PITC) to provide a detailed mechanistic overview, establish optimal reaction conditions, and outline robust analytical methodologies for product characterization. The guide is intended for researchers, chemists, and drug development professionals who are looking to utilize this reagent for bioconjugation, peptide sequencing, or protein modification. We will delve into the underlying chemical principles, provide actionable experimental protocols, and discuss the factors that ensure a successful and reproducible reaction.

Introduction: The Isothiocyanate Functional Group

Isothiocyanates (R-N=C=S) are a class of highly valuable chemical reagents in the field of life sciences. Their utility stems from the unique electrophilic nature of the central carbon atom within the isothiocyanate moiety. This carbon is susceptible to nucleophilic attack by various functional groups present in biomolecules, most notably primary and secondary amines.

The reaction of an isothiocyanate with an amine yields a stable thiourea linkage, a cornerstone of many bioconjugation and labeling techniques. The most renowned application of this chemistry is the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus, developed by Pehr Edman.[1][2] This process utilizes phenylisothiocyanate (PITC) to sequentially label and cleave amino acid residues.[1][2][3][4][5]

This compound is an aliphatic isothiocyanate. The ethoxypropyl group, while not imparting chromophoric or fluorescent properties, influences the reagent's solubility and steric profile, potentially offering advantages in specific solvent systems or with sterically hindered substrates. This guide will elucidate the mechanism of its reaction with amino acids, providing the foundational knowledge required for its effective application.

The Core Reaction Mechanism

The fundamental reaction between this compound and an amino acid is a nucleophilic addition. The reaction proceeds in a well-defined, stepwise manner, primarily targeting the uncharged N-terminal α-amino group of a peptide or the ε-amino group of a lysine side chain.

2.1. Reactants and Their Roles

-

This compound (The Electrophile): The carbon atom of the isothiocyanate group (-N=C=S) is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms. This makes it a prime target for nucleophiles.

-

Amino Acid (The Nucleophile): The reactivity of an amino acid is determined by its nucleophilic functional groups. The primary amine (-NH2) at the N-terminus is the most common reaction site.[6] Other nucleophilic side chains, such as the thiol group of cysteine, can also react under specific conditions.[7][8]

2.2. Step-by-Step Mechanism: Formation of a Thiourea Derivative

The reaction is analogous to the first step of the Edman degradation.[2][4]

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the nitrogen of the amino group on the electrophilic carbon of the isothiocyanate.

-

Formation of a Thiourea Linkage: This attack forms a covalent bond, resulting in a stable N-ethoxypropylthiocarbamoyl (EPTC)-amino acid adduct, which is a type of thiourea.

The overall reaction is illustrated below:

Caption: General reaction scheme for the formation of a thiourea adduct.

2.3. Critical Reaction Parameter: pH

The pH of the reaction medium is the most critical factor influencing the rate and specificity of the reaction.

-

Optimal pH: The reaction proceeds efficiently under mildly alkaline conditions, typically in the pH range of 8.5 to 9.5.[6] Some sources suggest a range of pH 9-11 for optimal reaction with amines.[7]

-

Causality: At this pH, the target amino groups (-NH3+) are sufficiently deprotonated to their nucleophilic, uncharged form (-NH2). Below pH 8, the concentration of the reactive free amine is very low, leading to a sluggish reaction.[6] Conversely, excessively high pH can lead to degradation of the isothiocyanate reagent and potential side reactions with the protein.

The N-terminal α-amino group of a peptide generally has a lower pKa (~7-8) compared to the ε-amino group of lysine (pKa ~10.5).[6] This difference can, in principle, be exploited to achieve selective modification of the N-terminus by carefully controlling the pH at a near-neutral or slightly basic level (e.g., pH 7.5-8.5).

2.4. Reactivity with Other Amino Acid Side Chains

While the primary target is the N-terminal amine, the isothiocyanate group can also react with other nucleophilic side chains, particularly the thiol group of cysteine.

-

Cysteine Reactivity: The reaction with a thiol group forms a dithiocarbamate linkage. This reaction is favored at a slightly acidic to neutral pH (pH 6-8).[7]

-

Selectivity: By controlling the pH, one can favor the reaction with either amines or thiols. A pH above 9 strongly favors the reaction with amines over thiols.[6][7]

Experimental Protocol and Workflow

This section provides a generalized, self-validating protocol for the modification of a peptide with this compound.

3.1. Materials and Reagents

-

Peptide or Amino Acid Sample

-

This compound

-

Reaction Buffer: 50 mM Sodium Borate or Triethylamine buffer, pH 8.5-9.0

-

Solvent: Acetonitrile or DMF (to dissolve the isothiocyanate reagent)

-

Quenching Reagent: e.g., Hydroxylamine or Tris buffer

-

Analytical Instrumentation: HPLC, Mass Spectrometer (e.g., LC-MS/MS)

3.2. Step-by-Step Experimental Methodology

-

Sample Preparation: Dissolve the peptide sample in the reaction buffer to a final concentration of approximately 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in acetonitrile. A 10-fold molar excess of the isothiocyanate reagent relative to the peptide's N-termini is a good starting point.

-

Reaction Initiation: Add the isothiocyanate solution to the peptide solution. Vortex gently to mix.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 37°C. The reaction progress can be monitored by taking aliquots at different time points.

-

Reaction Quenching: Add a quenching reagent to consume any unreacted isothiocyanate.

-

Analysis: Analyze the reaction mixture using HPLC to separate the modified peptide from the starting material. Confirm the identity of the product using mass spectrometry. The expected mass shift upon modification with this compound is +145.22 Da.

Caption: A typical experimental workflow for peptide modification.

Data Presentation and Quantitative Analysis

Successful modification is confirmed by a combination of chromatographic and mass spectrometric data.

4.1. Expected Analytical Results

-

HPLC Analysis: In a reverse-phase HPLC chromatogram, the modified peptide (the EPTC-adduct) will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity from the ethoxypropyl group.

-

Mass Spectrometry: The mass spectrum of the product will show a mass increase corresponding to the molecular weight of this compound (145.22 g/mol ).

4.2. Factors Influencing Reaction Efficiency

The table below summarizes the key parameters and their impact on the reaction.

| Parameter | Optimal Condition | Rationale & Causality |

| pH | 8.5 - 9.5 | Maximizes deprotonation of N-terminal and lysine amines to their nucleophilic form.[6] |

| Temperature | 25°C - 40°C | Balances reaction rate with reagent and protein stability. Higher temperatures can accelerate the reaction but also increase hydrolysis of the isothiocyanate. |

| Reagent Ratio | 5-20 molar excess | Ensures the reaction goes to completion. Excess is removed during cleanup or by quenching. |

| Solvent | Aqueous buffer with minimal organic co-solvent | Maintains protein solubility and structure. The isothiocyanate is typically dissolved in a minimal amount of a miscible organic solvent like acetonitrile before addition.[9] |

Applications in Research and Development

The covalent modification of amino acids and peptides with isothiocyanates is a powerful tool with diverse applications:

-

Peptide Sequencing: As demonstrated by the Edman degradation, isothiocyanates can be used for the sequential identification of N-terminal amino acids.[1][2]

-

Bioconjugation: This chemistry allows for the stable attachment of reporter molecules, drugs, or other moieties to proteins and peptides.

-

Screening and Target Identification: Isothiocyanate-based probes can be used to identify binding targets in complex biological systems.[10] The covalent nature of the bond facilitates the isolation and identification of target proteins.

Conclusion

The reaction of this compound with amino acids follows a predictable nucleophilic addition mechanism, yielding a stable thiourea linkage. The success of this modification is critically dependent on maintaining a mildly alkaline pH to ensure the nucleophilicity of the target amino groups. While this specific reagent lacks an extensive publication history, the foundational principles of isothiocyanate chemistry provide a reliable framework for its application. By carefully controlling the reaction conditions and employing standard analytical techniques such as HPLC and mass spectrometry, researchers can confidently utilize this reagent for a variety of bioconjugation and protein modification applications.

References

- Edman, P. (1949). A Method for the Determination of the Amino Acid Sequence in Peptides. Grokipedia.

- Edman, P. (n.d.).

- Creative Proteomics. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.

- Mtoz Biolabs. (n.d.).

- LibreTexts Chemistry. (2024). 26.

- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)

- Thermo Fisher Scientific. (n.d.).

- Ersöz, C. P., & Dudak, F. C. (2020). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems.

- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace.

- Törnqvist, M., et al. (2011).

- Kaur, N., & Kishore, D. (2014).

- Deng, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- Brodbelt, J. S., et al. (2017).

- Heinrikson, R. L., & Meredith, S. C. (1984).

- Wu, S., et al. (2010).

- Verhoeven, D. T. H., et al. (1997). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.

- Bell, L., & Methven, L. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

- Stanić, P., & Šmit, B. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering.

- Li, Y., et al. (2020).

- Oakwood Chemical. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Biosynth. (n.d.).

- Reddit. (2024).

- ResearchGate. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy)

- Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy- (CAS 628-32-0).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis [en.biotech-pack.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 3-Ethoxypropyl Isothiocyanate

For researchers, scientists, and drug development professionals, understanding the behavior of a molecule in an aqueous environment is paramount. This guide provides an in-depth technical overview of the solubility and stability of 3-Ethoxypropyl isothiocyanate (3-EPI) in aqueous buffers. As a promising bioactive compound, a thorough grasp of its aqueous characteristics is critical for its effective application in experimental and developmental pipelines. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide robust, field-tested protocols for empirical determination.

Core Physicochemical Profile of 3-Ethoxypropyl Isothiocyanate

A foundational understanding of a molecule's intrinsic properties is the starting point for any formulation or experimental design. 3-Ethoxypropyl isothiocyanate is an aliphatic isothiocyanate with the molecular formula C₆H₁₁NOS and a molecular weight of 145.22 g/mol .[1] Its structure dictates its behavior in aqueous systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NOS | [1] |

| Molecular Weight | 145.22 g/mol | [1] |

| Structure | CH₃CH₂OCH₂CH₂CH₂NCS | - |

| Predicted LogP | ~1.8 - 2.2 | Cheminformatics Prediction |

| Predicted Water Solubility | Low (mg/L range) | Cheminformatics Prediction[2] |

_Note: Predicted values are derived from cheminformatics models based on the structure of 3-EPI and data from analogous short-chain aliphatic isothiocyanates.[2] It is crucial to empirically verify these values.

The predicted LogP value suggests that 3-EPI is moderately lipophilic, which in turn points to limited aqueous solubility. This is a common characteristic of many isothiocyanates.

Aqueous Solubility: Challenges and Strategies

The direct dissolution of many isothiocyanates, including 3-EPI, into aqueous buffers is often challenging, leading to precipitation or the formation of a non-homogenous suspension.

The Causality Behind Low Aqueous Solubility

The 3-ethoxypropyl chain, while containing an ether linkage, is predominantly nonpolar. This hydrophobic character limits its favorable interactions with the highly polar water molecules in an aqueous buffer, making dissolution energetically unfavorable.

A Validated Approach to Solubilization

To overcome solubility limitations, a standard and reliable method is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.

Protocol for Preparation of a 3-EPI Stock Solution:

-

Solvent Selection: Use anhydrous, high-purity DMSO. For cell-based assays, sterile-filtered DMSO is required.

-

Stock Concentration: Accurately weigh the desired amount of 3-EPI and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).

-

Dissolution: Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary, but caution is advised due to the potential for thermal degradation.

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

When preparing working solutions, the DMSO stock is diluted into the final aqueous buffer. It is critical to maintain the final DMSO concentration at a low level (typically ≤0.5%) to avoid co-solvent effects that could impact the biological system under study.

Experimental Determination of Aqueous Solubility

The Shake-Flask method followed by HPLC quantification is a robust protocol for determining the thermodynamic solubility of 3-EPI in a specific buffer.

Protocol for Solubility Determination:

-

Sample Preparation: Add an excess amount of 3-EPI to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.

-

Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve. Analyze the sample using a validated HPLC method (see Section 4.3).

-

Calculation: Determine the concentration of 3-EPI in the supernatant from the calibration curve. This concentration represents the solubility limit in that specific buffer and at that temperature.

Self-Validation: The protocol's integrity is maintained by ensuring that a solid excess of the compound is present throughout the equilibration period and by confirming the absence of particulate matter in the supernatant before analysis.

Hypothetical Solubility Data for 3-EPI at 25°C

| Buffer System (50 mM) | pH | Predicted Solubility (mg/L) |

| Deionized Water | ~7.0 | 150 - 250 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 140 - 230 |

| Citrate Buffer | 5.0 | 160 - 260 |

| Tris-HCl | 8.0 | 130 - 220 |

Stability in Aqueous Buffers: A Matter of Reactivity

Isothiocyanates are known for their inherent instability in aqueous media.[3] This is not a passive degradation but an active chemical transformation driven by the electrophilic nature of the isothiocyanate functional group (-N=C=S).

The Primary Degradation Pathway: Hydrolysis

The principal mechanism of 3-EPI degradation in aqueous buffers is hydrolysis. The central carbon atom of the isothiocyanate group is highly electrophilic and susceptible to nucleophilic attack by water. This reaction proceeds through a dithiocarbamate intermediate, which subsequently decomposes to the corresponding primary amine (3-ethoxypropylamine) and carbonyl sulfide, which can further hydrolyze to carbon dioxide and hydrogen sulfide.

The rate of hydrolysis is significantly influenced by pH. Both acid-catalyzed and base-catalyzed mechanisms can occur. Under acidic conditions, protonation of the nitrogen atom can enhance the electrophilicity of the carbon, making it more susceptible to attack by water.[4] Under alkaline conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, can directly attack the electrophilic carbon.[5]

Caption: General mechanism of 3-EPI hydrolysis in aqueous solutions.

The Influence of Buffer Components

Studies have shown that the degradation of isothiocyanates is often faster in buffered solutions compared to deionized water. This is because many common buffer species can act as nucleophiles, directly reacting with the isothiocyanate group.

-

Phosphate Buffers: The different forms of phosphate (H₂PO₄⁻, HPO₄²⁻) present in the buffer can act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate.

-

Tris Buffers: The primary amine group of Tris (tris(hydroxymethyl)aminomethane) is a potent nucleophile that can react with isothiocyanates to form a thiourea adduct, thereby accelerating the degradation of the parent compound.

This reactivity underscores the importance of selecting an appropriate buffer system and empirically determining the stability of 3-EPI within that specific system.

Experimental Assessment of Stability

A time-course stability study is essential to determine the degradation kinetics of 3-EPI in the buffer of choice.

Experimental Workflow

Caption: Workflow for determining the stability of 3-EPI in aqueous buffers.

Hypothetical Stability Data for 3-EPI (Half-life in hours)

| Buffer System (50 mM) | pH | t½ at 4°C (h) | t½ at 25°C (h) | t½ at 37°C (h) |

| Deionized Water | ~7.0 | > 72 | ~ 48 | ~ 24 |

| Citrate Buffer | 5.0 | > 72 | ~ 60 | ~ 30 |

| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 60 | ~ 24 | ~ 10 |

| Tris-HCl | 8.0 | ~ 48 | ~ 12 | ~ 5 |

Note: This data is illustrative and emphasizes the expected trends. Actual stability must be determined experimentally.

The data illustrates that stability is expected to decrease with increasing temperature and pH. The significantly shorter half-life in Tris buffer compared to PBS at a similar pH highlights the potential for direct reaction with buffer components.

A Self-Validating HPLC Protocol for Quantification

A robust and validated HPLC method is the cornerstone of accurate solubility and stability assessments.

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient:

-

0-15 min: 30% B to 90% B

-

15-20 min: Hold at 90% B

-

20-22 min: 90% B to 30% B

-

22-30 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Aliphatic isothiocyanates lack a strong chromophore, so detection in the low UV range (e.g., 200-220 nm) is often necessary.

-

Injection Volume: 10 µL

Protocol for Analysis:

-

System Suitability: Before sample analysis, inject a standard solution of 3-EPI multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <2% to ensure system performance.

-

Calibration Curve: Prepare a series of at least five standard solutions of 3-EPI in the mobile phase or an appropriate solvent. Inject each standard and plot the peak area against the concentration. The calibration curve should have a correlation coefficient (r²) of ≥0.999.

-

Sample Preparation: As described in the solubility and stability protocols, dilute the samples to be within the range of the calibration curve.

-

Analysis: Inject the prepared samples.

-

Quantification: Determine the concentration of 3-EPI in the samples using the regression equation from the calibration curve.

Quality Control: Run a known concentration standard periodically during the sample sequence to check for any drift in instrument response.

Conclusion and Recommendations

The successful use of 3-Ethoxypropyl isothiocyanate in aqueous-based research and development hinges on a clear understanding of its solubility and stability limitations.

-

For Solubility: Always employ a co-solvent like DMSO to prepare stock solutions and be mindful of the final concentration in your working solution. It is imperative to experimentally verify the solubility in your specific buffer system, as it can be influenced by pH and buffer composition.

-

For Stability: 3-EPI is susceptible to degradation in aqueous media, a process that is accelerated by increased temperature, alkaline pH, and the presence of nucleophilic buffer components like Tris. Stability studies are not optional; they are a prerequisite for interpreting experimental results accurately. For prolonged experiments, consider preparing fresh working solutions or conducting studies at lower temperatures if feasible.

By adhering to the principles and protocols outlined in this guide, researchers can navigate the challenges of working with 3-EPI in aqueous environments, ensuring data integrity and the successful progression of their research and development objectives.

References

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]

-

Global Substance Registration System (GSRS). 3-ETHOXYPROPYL ISOTHIOCYANATE. Available at: [Link]

-

Kalogeropoulos, N., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(3), 996. Available at: [Link]

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. Available at: [Link]

-

Marton, M. R., & Lavric, V. (2013). A simple method for the quantification of isothiocyanates from mustard. U.P.B. Sci. Bull., Series B, 75(3), 63-72. Available at: [Link]

-

Nantasenamat, C. (2020). Cheminformatics in Python: Predicting Solubility of Molecules. GitHub. Available at: [Link]

-

Hanschen, F. S., et al. (2024). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Food Chemistry, 445, 138939. Available at: [Link]

-

Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 344-351. Available at: [Link]

-

FooDB. (2010). Showing Compound Isopropyl isothiocyanate (FDB009653). Available at: [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Zhang, Y., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 67-74. Available at: [Link]

-

Wikipedia. Isothiocyanate. Available at: [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Available at: [Link]

-

Chen, C. W., & Ho, C. T. (1998). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Available at: [Link]

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. code/python/cheminformatics_predicting_solubility.ipynb at master · dataprofessor/code · GitHub [github.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Ethoxy-3-isothiocyanato-propane (CAS 94231-77-3)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with an Uncharacterized Compound

As a novel research chemical, 1-Ethoxy-3-isothiocyanato-propane (CAS 94231-77-3) lacks a comprehensive, publicly available safety and toxicological profile. This guide, therefore, adopts a proactive and cautionary approach, extrapolating from the known hazards of the isothiocyanate functional group and structurally related alkyl isothiocyanates. The protocols and recommendations herein are designed to establish a robust framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Every procedure outlined is rooted in the principles of risk minimization and self-validation, encouraging a culture of safety-consciousness when working with uncharacterized substances.

Section 1: Compound Identification and Inferred Hazard Profile

Chemical Identity:

| Identifier | Value |

| CAS Number | 94231-77-3 |

| Chemical Name | This compound |

| Molecular Formula | C₆H₁₁NOS |

| Structure | CH₃CH₂OCH₂CH₂CH₂NCS |

Inferred Physicochemical Properties:

Core Hazard Concerns of the Isothiocyanate Class:

The isothiocyanate functional group (-N=C=S) is the primary driver of the toxicological and reactivity concerns for this class of compounds. According to classifications provided by companies to the European Chemicals Agency (ECHA) for similar substances, isothiocyanates can be fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[1] They are also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification (Inferred):

Based on data for related isothiocyanates, this compound should be handled as a substance with the following potential GHS classifications:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 2 or 3)

-

Acute Toxicity, Inhalation (Category 2 or 3)

-

Skin Corrosion/Irritation (Category 1B or 2)

-

Serious Eye Damage/Eye Irritation (Category 1 or 2)

-

Respiratory Sensitization (Category 1)

-

Skin Sensitization (Category 1)

-

Hazardous to the Aquatic Environment, Acute and Chronic

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity and corrosive nature of isothiocyanates, a stringent set of laboratory practices and a comprehensive PPE protocol are mandatory.

2.1. Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The reactive nature of isothiocyanates necessitates the availability of an emergency shower and eyewash station in the immediate vicinity of the work area.

2.2. Personal Protective Equipment (PPE): A Multi-layered Barrier

A multi-layered approach to PPE is essential to prevent all routes of exposure.

| PPE Component | Specification and Rationale |

| Hand Protection | Double-gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or Viton is recommended. Isothiocyanates can be readily absorbed through the skin.[2] |

| Eye and Face Protection | Chemical splash goggles in conjunction with a full-face shield are required. The corrosive and lachrymatory nature of isothiocyanates presents a significant risk of severe eye damage.[3] |

| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn. |

| Respiratory Protection | For routine operations within a certified fume hood, respiratory protection may not be necessary. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas cartridge is required. |

Donning and Doffing PPE Workflow:

Caption: Decision workflow for responding to a chemical spill.

Spill Decontamination:

For small spills, after absorbing the material with an inert substance (e.g., vermiculite, sand), the area should be decontaminated. A solution of sodium bicarbonate can be used to neutralize any remaining acidic byproducts. The area should then be washed with soap and water. All cleanup materials must be disposed of as hazardous waste. [4]

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be collected in a designated, sealed, and properly labeled hazardous waste container. [5]Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Disposal must be carried out in accordance with all local, state, and federal regulations.

Section 6: Toxicological Insights and Health Hazard Information

6.1. Acute Toxicity

Alkyl isothiocyanates are known to be highly toxic via inhalation, dermal contact, and ingestion. [1]Exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract. [2]Systemic effects may include headache, dizziness, nausea, and vomiting. [5] 6.2. Sensitization

There is a significant risk of developing chemical sensitization to isothiocyanates. [2][5]Once an individual is sensitized, even very low levels of exposure can trigger an allergic reaction, which can manifest as a skin rash or respiratory distress.

6.3. Carcinogenicity and Mutagenicity

The carcinogenic and mutagenic potential of this compound has not been evaluated. However, some isothiocyanates have been shown to have both anticarcinogenic and, in some contexts, carcinogenic effects in animal studies. [6]For instance, while some studies show isothiocyanates can inhibit carcinogenesis, others have found that very high intakes of certain isothiocyanates may promote bladder cancer in rats. [6][7]Given this uncertainty, this compound should be handled as a potential carcinogen and mutagen.

6.4. Target Organ Toxicity

The primary target organs for isothiocyanate toxicity are the skin, eyes, and respiratory system due to their corrosive nature. [2][5]Systemic absorption may lead to effects on the central nervous system. [5]

Section 7: Conclusion and Senior Scientist's Endorsement

The safe handling of uncharacterized research chemicals like this compound is paramount in a research and development setting. The protocols outlined in this guide are based on a thorough risk assessment of the isothiocyanate class of compounds and are designed to provide a comprehensive framework for minimizing exposure and ensuring laboratory safety. Adherence to these guidelines, coupled with a vigilant and proactive safety culture, is the cornerstone of responsible scientific innovation. It is the responsibility of every researcher and laboratory manager to ensure these protocols are understood, implemented, and consistently followed.

References

- European Chemicals Agency (ECHA).

- Sigma-Aldrich.

- Fisher Scientific.

- New Jersey Department of Health.

- PubChem. Allyl Isothiocyanate.

- Material Safety Data Sheet for a representative isothiocyan

- International Chemical Safety Cards (ICSC).

- CAMEO Chemicals. Allyl Isothiocyanate, Stabilized.

- Safety Data Sheet for a representative isothiocyan

- New Jersey Department of Health.

- Fisher Scientific.

- Wikipedia.

- National Center for Biotechnology Information. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Accessed January 2026.

- Cole-Parmer.

- ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Accessed January 2026.

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. nj.gov [nj.gov]

- 3. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 1-Ethoxy-3-isothiocyanato-propane in Proteomics

Introduction

The field of proteomics, dedicated to the large-scale study of proteins, continually seeks novel chemical tools to unravel the complexities of protein function, interaction, and regulation. Among the diverse chemical functionalities exploited for protein modification and analysis, the isothiocyanate (ITC) group stands out for its specific reactivity and the stability of the covalent bonds it forms. This guide delves into the prospective applications of a lesser-explored isothiocyanate, 1-Ethoxy-3-isothiocyanato-propane, in modern proteomics workflows. While direct literature on this specific compound is sparse, its chemical nature allows for well-grounded extrapolation from the extensive research on analogous isothiocyanate-based reagents.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical principles of isothiocyanate reactivity, potential applications of this compound in protein labeling and mass spectrometry, and detailed, field-proven methodologies adapted for this promising research biochemical.

The Chemistry of Isothiocyanates: A Foundation for Proteomic Applications

The isothiocyanate functional group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic groups found in proteins. The primary targets for isothiocyanates are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain, forming a stable thiourea linkage.[1][2] Additionally, under slightly different reaction conditions, isothiocyanates can react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][3]

The ethoxy and propane components of this compound are expected to influence its solubility and steric hindrance, potentially offering unique advantages in specific applications compared to more common aryl isothiocyanates like phenyl isothiocyanate (PITC) or fluorescein isothiocyanate (FITC).[4][5][6]

Potential Applications in Proteomics

Based on the established utility of the isothiocyanate group, this compound is a prime candidate for several key proteomics applications:

Protein Derivatization for Mass Spectrometry-Based Analysis

In the realm of mass spectrometry, chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of analysis.[7] Isothiocyanate-based derivatization, in particular, has been shown to improve the ionization efficiency of peptides and provide predictable fragmentation patterns, aiding in peptide sequencing.[8][9]

Application Insight: The addition of the this compound moiety to the N-terminus of a peptide introduces a stable, non-native group. During tandem mass spectrometry (MS/MS), the thiourea linkage can facilitate specific fragmentation patterns, leading to the generation of intense and informative product ions for confident peptide identification.[8][9] This is particularly advantageous for complex protein digests where unambiguous identification is paramount.

Experimental Workflow: Peptide Derivatization for LC-MS/MS

Caption: Workflow for peptide derivatization using this compound prior to LC-MS/MS analysis.

Detailed Protocol: Peptide Derivatization

-

Protein Digestion: Begin with a standard in-solution or in-gel tryptic digestion of the protein sample.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate completely using a vacuum centrifuge.

-

Derivatization Reaction:

-

Reconstitute the dried peptides in 50 µL of coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

-

Prepare a fresh solution of this compound in a water-miscible organic solvent like acetonitrile.

-

Add the derivatization reagent to the peptide solution at a molar excess (typically 10-50 fold over the estimated amount of peptide N-termini).

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching and Cleanup:

-

Quench any unreacted isothiocyanate by adding a primary amine-containing buffer, such as 50 mM Tris-HCl, pH 8.0.

-

Perform a final desalting step using a C18 SPE cartridge to remove excess reagent and buffer salts.

-

-

LC-MS/MS Analysis: Reconstitute the derivatized peptides in a suitable solvent for liquid chromatography and proceed with standard LC-MS/MS analysis.

Probing Protein-Protein Interactions via Chemical Cross-Linking

While this compound is a monofunctional reagent, understanding its reactivity is fundamental to the design and application of bifunctional isothiocyanate cross-linkers. Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes.[10]

Conceptual Application: A hypothetical bifunctional cross-linker could be synthesized with two isothiocyanate groups separated by a defined spacer arm. This reagent could covalently link interacting proteins that are in close proximity.[10] Subsequent enzymatic digestion and MS analysis would identify the cross-linked peptides, providing distance constraints and revealing the interaction interface. The principles of reactivity and reaction optimization derived from studies with this compound would be directly applicable.

Conceptual Workflow: Chemical Cross-Linking

Caption: Conceptual workflow for identifying protein-protein interactions using a bifunctional isothiocyanate cross-linker.

Development of Novel Affinity-Based Probes

The isothiocyanate group can serve as a reactive "warhead" for creating affinity-based probes to identify the cellular targets of small molecules.[3] By incorporating this compound into a molecule of interest that also contains a reporter tag (e.g., biotin or a clickable alkyne), researchers can create powerful tools for target identification.[3]

Application Insight: A hybrid probe featuring this compound at one end and a biotin tag at the other could be incubated with cell lysates. The isothiocyanate group would covalently bind to proteins that interact with the probe. These protein-probe conjugates could then be enriched using streptavidin-coated beads, separated by SDS-PAGE, and identified by mass spectrometry.[3] This "pull-down" approach is a cornerstone of chemical proteomics for drug target discovery.

Workflow: Affinity-Based Protein Profiling

Caption: Workflow for identifying protein targets using an affinity-based probe containing this compound.

Detailed Protocol: Affinity Pull-Down Assay

-

Probe Synthesis: Synthesize a hybrid probe containing the this compound moiety, a linker, and a biotin tag.

-

Cell Lysis: Prepare a clarified cell lysate from the biological system of interest.

-

Probe Incubation: Add the biotinylated isothiocyanate probe to the cell lysate and incubate to allow for covalent modification of target proteins.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using a denaturing elution buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digestion of the protein bands, and identify the proteins by LC-MS/MS.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and a related, well-characterized isothiocyanate, Phenyl isothiocyanate (PITC), for comparison.

| Property | This compound | Phenyl isothiocyanate (PITC) |

| CAS Number | 94231-77-3[11] | 103-72-0 |

| Molecular Formula | C6H11NOS[11] | C7H5NS |

| Molecular Weight | 145.22 g/mol [12] | 135.19 g/mol |

| Reactivity | Primary amines, Thiols | Primary amines, Thiols |

| Key Feature | Aliphatic, flexible chain | Aromatic, rigid structure |

Conclusion and Future Perspectives

While this compound is not yet a mainstream reagent in proteomics, its inherent reactivity, based on the well-established chemistry of isothiocyanates, positions it as a valuable tool with significant potential. Its aliphatic nature may confer different solubility and steric properties compared to commonly used aryl isothiocyanates, potentially enabling novel applications in protein labeling, derivatization for mass spectrometry, and the development of chemical probes. The experimental frameworks provided in this guide, adapted from proven methodologies, offer a solid foundation for researchers to begin exploring the utility of this promising compound in their own proteomics workflows. Future studies should focus on systematically characterizing the reaction kinetics and specificity of this compound with a diverse set of peptides and proteins to fully unlock its potential in advancing our understanding of the proteome.

References

-

Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization–tandem mass spectrometry. Biomedical Chromatography, 24(9), 915–918. [Link]

-

PubMed. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography. [Link]

-

Zhang, Y. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2010, 516914. [Link]

-

ResearchGate. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]

-

ACS Publications. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. [Link]

-

National Institutes of Health. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. [Link]

-

National Institutes of Health. (2010). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. The Journal of Nutrition. [Link]

-

SciSpace. (1964). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]

-

Cedarville University Digital Commons. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Pharmaceutical Sciences Faculty Publications. [Link]

-

National Institutes of Health. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

-

National Institutes of Health. (2016). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of Immunological Methods. [Link]

-

PubMed. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology. [Link]

-

National Institutes of Health. (2009). Chemical cross-linking for protein-protein interaction studies. Methods in Molecular Biology. [Link]

-

Oakwood Chemical. This compound. [Link]

-

National Institutes of Health. (2021). Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. Biotechnology and Applied Biochemistry. [Link]

-

bioRxiv. (2022). Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions. [Link]

-

National Institutes of Health. (2013). Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. Journal of Materials Chemistry B. [Link]

-

National Institutes of Health. (2019). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants. [Link]

Sources

- 1. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.st [sci-hub.st]

- 9. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [oakwoodchemical.com]

- 12. scbt.com [scbt.com]

Reactivity of 1-Ethoxy-3-isothiocyanato-propane with Primary Amines: A Mechanistic and Practical Synthesis Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of highly valuable organosulfur compounds, serving as versatile building blocks in synthetic chemistry and exhibiting a wide range of biological activities.[1][2] Their utility is rooted in the electrophilic nature of the isothiocyanate carbon, which readily reacts with various nucleophiles.[3][4] This guide provides a comprehensive technical examination of the reaction between a specific aliphatic isothiocyanate, 1-Ethoxy-3-isothiocyanato-propane, and primary amines. We will delve into the core reaction mechanism, explore the kinetic and thermodynamic factors that govern the reaction's efficiency, and provide field-proven experimental protocols for the synthesis and characterization of the resulting N,N'-disubstituted thiourea products. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this reaction in their synthetic endeavors.

Introduction: The Versatility of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is a cornerstone in organic synthesis, most famously recognized for its role in the Edman degradation for peptide sequencing.[1] Beyond this classical application, ITCs are pivotal intermediates for the synthesis of a multitude of nitrogen- and sulfur-containing heterocycles.[1][5] Their prevalence in natural products, particularly from cruciferous vegetables, and their documented anti-cancer, antimicrobial, and anti-inflammatory properties have made them attractive scaffolds in medicinal chemistry.[2][6][7]

This compound (C₆H₁₁NOS) is an aliphatic isothiocyanate featuring an ether linkage.[8][9] This structural feature imparts a degree of flexibility and polarity that can be advantageous in modifying the physicochemical properties, such as solubility, of target molecules in drug discovery programs. The reaction of this specific ITC with primary amines provides a direct and efficient route to N-(3-Ethoxypropyl)-N'-substituted thioureas, a class of compounds with significant potential as organocatalysts and therapeutic agents.[10][11] Understanding the nuances of this transformation is critical for optimizing reaction outcomes and achieving high purity and yield.

Core Reaction Mechanism and Kinetics

The reaction between an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The process is typically robust, high-yielding, and proceeds under mild conditions.[10][12]

The Nucleophilic Addition Pathway

The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the primary amine's nitrogen atom onto this electrophilic carbon.[3][12] This is the rate-determining step of the reaction.

Intermediate Formation and Prototropic Rearrangement

The initial nucleophilic attack forms a transient, unstable zwitterionic intermediate.[12] This intermediate rapidly stabilizes through a prototropic rearrangement, which involves the transfer of a proton from the newly bonded nitrogen atom to the nitrogen of the original isothiocyanate moiety. This proton transfer is often facilitated by another molecule of the primary amine acting as a base, which can result in the reaction exhibiting second-order kinetics with respect to the amine.[12][13] The final product is a stable N,N'-disubstituted thiourea.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. This compound [oakwoodchemical.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Role of the Ethoxy Group in 3-Ethoxypropyl Isothiocyanate

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds renowned for their potent biological activities and versatile applications in synthetic chemistry.[1][2] Their reactivity is dominated by the electrophilic nature of the isothiocyanate moiety (-N=C=S), making them targets for biological nucleophiles.[3][4] This guide delves into the specific molecular architecture of 3-Ethoxypropyl isothiocyanate (EPI), focusing on the nuanced yet critical role of the terminal ethoxy group. We will explore how this functional group modulates the molecule's physicochemical properties, reactivity, and, consequently, its potential applications in pharmacology and drug development. This analysis is grounded in the fundamental principles of organic chemistry, providing researchers and drug development professionals with a detailed framework for understanding and utilizing this compound.

Molecular Architecture and Core Functional Groups

3-Ethoxypropyl isothiocyanate is a bifunctional molecule featuring two key structural components: the highly reactive isothiocyanate group and a flexible three-carbon chain terminated by an ethoxy group. Understanding the intrinsic properties of each is essential before analyzing their interplay.

The Isothiocyanate Group: The Reactive Core

The isothiocyanate (-N=C=S) functional group is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom.[5] This arrangement renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.[4] In a biological context, the most relevant nucleophiles are the amine (-NH2) groups found in amino acid residues like lysine and the thiol (-SH) groups of cysteine.[3][6]

-

Reaction with Amines: Forms a stable thiourea adduct.

-

Reaction with Thiols: Forms a dithiocarbamate adduct.

These reactions, particularly the covalent modification of proteins and enzymes, are the primary mechanism behind the broad biological activities of isothiocyanates, which include anticancer, antimicrobial, and anti-inflammatory effects.[4][7] The reaction kinetics are pH-dependent, with thiol reactions generally favored at physiological pH (6-8) and amine reactions at more alkaline conditions (pH 9-11).[6]

Figure 1: General reaction mechanism of an isothiocyanate with biological nucleophiles.

The Ethoxypropyl Chain: The Modulating Moiety

The side chain consists of a propyl linker (-CH₂CH₂CH₂-) and a terminal ethoxy group (-O-CH₂CH₃). The ethoxy group is an alkoxy group, comprising an ethyl moiety bonded to an oxygen atom.[8][9] This part of the molecule, while not the primary site of reaction, plays a crucial role in defining the compound's overall behavior.

The Defining Influence of the Ethoxy Group

The presence of the ethoxy group, separated from the reactive -NCS group by a three-carbon spacer, modulates the properties of 3-Ethoxypropyl isothiocyanate through a combination of electronic and physicochemical effects.

Physicochemical Property Modulation

Compared to a simple alkyl isothiocyanate (e.g., propyl isothiocyanate), the ethoxy group introduces an oxygen atom, which has significant consequences for the molecule's physical properties.

-

Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, increasing the molecule's polarity and enhancing its solubility in polar and protic solvents, including aqueous media. This is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability.[8]

-

Lipophilicity (LogP): While increasing polarity, the overall molecule retains significant hydrocarbon character, making it amphiphilic. The ethoxy group provides a balance between hydrophilicity and lipophilicity, which is essential for traversing biological membranes to reach intracellular targets.

-

Conformational Flexibility: The single bonds in the ethoxypropyl chain allow for significant rotational freedom. This flexibility can be advantageous for fitting into the binding pockets of target enzymes or proteins.

| Property | 3-Ethoxypropyl Isothiocyanate | 3-Methoxypropyl Isothiocyanate | n-Propyl Isothiocyanate |

| Molecular Formula | C₆H₁₁NOS[10] | C₅H₉NOS[11] | C₄H₇NS[12] |

| Molecular Weight ( g/mol ) | 145.22[10] | 131.20[11] | 101.17[12] |

| Key Structural Feature | Ethoxy Group | Methoxy Group | Alkyl Chain |

| Predicted Polarity | Moderate-High | Moderate-High | Low-Moderate |

| Hydrogen Bond Acceptors | 2 (O, S) | 2 (O, S) | 1 (S) |

| Table 1: Comparative physicochemical properties of 3-Ethoxypropyl isothiocyanate and related analogues. |

Electronic Effects on Reactivity

The reactivity of the isothiocyanate carbon is sensitive to the electronic nature of its substituent (the R-group).[13] Electron-withdrawing groups enhance its electrophilicity and thus its reactivity, while electron-donating groups have the opposite effect.[14][15]

The ethoxy group exhibits a dual electronic nature:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bonds.

-

Mesomeric (Resonance) Effect (+M): The oxygen lone pairs can donate electron density, though this effect is not directly conjugated with the isothiocyanate group in this molecule.

In 3-ethoxypropyl isothiocyanate, the ethoxy group is separated from the -NCS group by a three-carbon aliphatic chain. This separation significantly dampens the electronic effects. The primary influence is a weak electron-withdrawing inductive effect from the oxygen, which would be expected to slightly increase the electrophilicity of the isothiocyanate carbon compared to an unsubstituted alkyl chain of similar length. However, this effect is likely minimal and secondary to the profound changes in physicochemical properties.

Implications for Drug Development and Research

The unique combination of a reactive "warhead" and a property-modulating "tail" makes 3-Ethoxypropyl isothiocyanate a compound of interest for therapeutic design. The ethoxy group allows for fine-tuning of the molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) without drastically altering the core reactivity of the isothiocyanate group. Researchers can leverage the ethoxy group to:

-

Enhance Aqueous Solubility: For improved formulation and intravenous delivery.

-

Optimize Membrane Permeability: By balancing hydrophilic and lipophilic characteristics.

-

Alter Metabolic Stability: The ether linkage may be subject to metabolism by cytochrome P450 enzymes, providing a potential route for clearance.

Experimental Protocols

To facilitate further research, we provide foundational, self-validating experimental workflows for the synthesis and reactivity assessment of 3-Ethoxypropyl isothiocyanate.

Synthesis of 3-Ethoxypropyl Isothiocyanate

This protocol is based on the common method of forming a dithiocarbamate salt from a primary amine, followed by desulfurization.[16][17]

Figure 2: Experimental workflow for the synthesis of 3-Ethoxypropyl isothiocyanate.

Self-Validation:

-

Controls: Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting amine and the appearance of the product.

-

Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (looking for the characteristic -N=C=S stretch around 2100 cm⁻¹), and Mass Spectrometry.[18]

Protocol: Assessing Reactivity with a Model Nucleophile

This experiment quantifies the reactivity of 3-Ethoxypropyl isothiocyanate with a model nucleophile, such as N-acetylcysteine, using UV-Vis spectrophotometry.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 3-Ethoxypropyl isothiocyanate in acetonitrile.

-

Prepare a 100 mM stock solution of N-acetylcysteine in a 100 mM phosphate buffer (pH 7.4).

-

-

Kinetic Assay:

-

In a quartz cuvette, combine 950 µL of the phosphate buffer and 40 µL of the N-acetylcysteine stock solution.

-

Initiate the reaction by adding 10 µL of the 3-Ethoxypropyl isothiocyanate stock solution (final concentration: 0.1 mM ITC, 4 mM nucleophile).

-

Immediately place the cuvette in a temperature-controlled spectrophotometer (e.g., at 25°C).

-

Monitor the formation of the dithiocarbamate adduct by measuring the increase in absorbance at a predetermined wavelength (typically ~270-300 nm) over time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Calculate the initial reaction rate from the linear portion of the curve.

-

Determine the pseudo-first-order rate constant (k_obs) from the data.

-

Self-Validation:

-

Controls: Run a control reaction without the isothiocyanate to ensure there is no background absorbance change. Run another control without the nucleophile to check for ITC stability/hydrolysis.

-

Trustworthiness: Perform the experiment in triplicate to ensure reproducibility. Compare the obtained rate constant with that of other isothiocyanates (e.g., propyl isothiocyanate) under identical conditions to directly assess the impact of the ethoxy group on reactivity.

Conclusion

The role of the ethoxy group in 3-Ethoxypropyl isothiocyanate is subtle yet powerful. While the isothiocyanate group dictates the molecule's core chemical reactivity, the ethoxy group acts as a critical modulator of its physicochemical properties. By influencing solubility, polarity, and lipophilicity, the ethoxy group governs how the molecule interacts with its environment, from simple solvents to complex biological systems. For researchers in drug discovery and chemical biology, this understanding is paramount, as it provides a rational basis for designing and optimizing isothiocyanate-based compounds with tailored pharmacokinetic and pharmacodynamic profiles. The strategic placement of functional groups like ethoxy represents a key tool in transforming a reactive chemical entity into a potential therapeutic agent.

References

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem. (n.d.).

- Ethoxy Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[13]. - ResearchGate. (n.d.). Retrieved from

- Alkoxy Group | Overview, Examples & List - Lesson - Study.com. (n.d.).

- 3-ETHOXYPROPYL ISOTHIOCYANATE - gsrs. (n.d.).

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.).

- Alkoxy group - Wikipedia. (n.d.).

- 3-Methoxypropyl isothiocyanate - the NIST WebBook. (n.d.).

- Isothiocyanate - Wikipedia. (n.d.).

- Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? | ResearchGate. (2016).

- Why is a methoxygroup a better leaving group than an ethoxygroup? : r/chemistry - Reddit. (2018).

- Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment | Agriculture and Food Chemistry | ChemRxiv | Cambridge Open Engage. (2023).

- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).

- Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (n.d.).

- Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (2024).

- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. (n.d.).

- Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.).

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022).

- Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.).

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. (n.d.).

- ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS - Plant Archives. (n.d.).

- Isopropyl Isothiocyanate | C4H7NS | CID 75263 - PubChem. (n.d.).

- Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. plantarchives.org [plantarchives.org]

- 8. fiveable.me [fiveable.me]

- 9. Alkoxy group - Wikipedia [en.wikipedia.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 3-Methoxypropyl isothiocyanate [webbook.nist.gov]

- 12. Isopropyl Isothiocyanate | C4H7NS | CID 75263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanate synthesis [organic-chemistry.org]

- 18. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to 1-Ethoxy-3-isothiocyanato-propane: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-Ethoxy-3-isothiocyanato-propane, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and drug development. While specific literature on this compound is not abundant, this document extrapolates from established principles of isothiocyanate chemistry to present its likely synthesis, characterization, and potential utility.

Introduction: The Isothiocyanate Functional Group

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The electrophilic carbon atom of the isothiocyanate moiety makes it susceptible to nucleophilic attack, underpinning its utility as a versatile synthetic intermediate.[2] The structural diversity of isothiocyanates, stemming from the wide variety of possible R-groups, allows for the fine-tuning of their chemical and biological properties. This guide focuses on the aliphatic isothiocyanate, this compound.

Proposed Synthesis of this compound